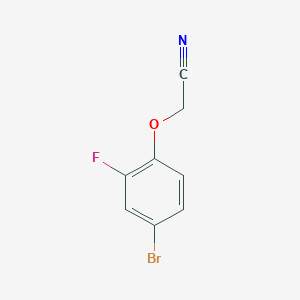

2-(4-Bromo-2-fluorophenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVAUQUEOSFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Established Synthetic Pathways to 2-(4-Bromo-2-fluorophenoxy)acetonitrile

The primary and most well-established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions fundamental to the formation of aryl ethers.

Nucleophilic Aromatic Substitution Approaches from Halophenols

The most direct and commonly employed route to this compound is the Williamson ether synthesis. This method involves the reaction of the corresponding halophenol, 4-bromo-2-fluorophenol (B1271925), with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile (B46782), in the presence of a base.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired ether linkage. The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the yield of the product.

Reaction Scheme:

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 2 | NaH | THF | 60 | 8 | 92 |

| 3 | Cs₂CO₃ | Acetonitrile (B52724) | 70 | 10 | 88 |

| 4 | K₂CO₃ | Acetone | Reflux | 24 | 75 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data indicates that stronger bases like sodium hydride (NaH) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) can lead to higher yields and potentially shorter reaction times. However, for reasons of cost and safety, potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a widely used and effective combination.

Related Synthetic Strategies for Analogous Phenoxyacetonitriles

The synthetic principles applied to this compound are broadly applicable to a wide range of analogous phenoxyacetonitriles. For instance, the synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) has been reported via the reaction of 2-bromo-1-fluoro-4-nitrobenzene with ethyl cyanoacetate (B8463686) in the presence of sodium hydride, followed by hydrolysis and decarboxylation. This highlights a variation where the acetonitrile moiety is introduced through a different synthon.

Furthermore, the synthesis of various substituted phenoxyacetonitriles often employs similar conditions to those described for the target molecule, with adjustments in temperature and reaction time depending on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenol (B47542) can increase its acidity, facilitating deprotonation, while such groups on the aryl halide in a nucleophilic aromatic substitution can activate the ring towards attack.

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These principles are being increasingly applied to the synthesis of compounds like this compound.

Catalytic Approaches for Carbon-Oxygen Bond Formation

While the Williamson ether synthesis is robust, catalytic methods for the formation of the C-O bond in aryl ethers have gained prominence. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer alternative routes. These reactions can often proceed under milder conditions and with a broader substrate scope.

For the synthesis of this compound, a catalytic approach would involve the coupling of 4-bromo-2-fluorophenol with a suitable acetonitrile synthon, or the coupling of a halo-substituted benzene (B151609) with a hydroxyacetonitrile derivative. The choice of catalyst, ligand, and base is crucial for achieving high efficiency.

Table 2: Comparison of Catalytic Systems for Aryl Ether Formation

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | Aryl bromides, phenols |

| CuI / Phenanthroline | Phenanthroline | K₃PO₄ | Dioxane | 110 | Aryl iodides, phenols |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80-110 | Aryl chlorides, phenols |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These catalytic methods can potentially reduce the need for stoichiometric amounts of strong bases and may offer better functional group tolerance compared to the traditional Williamson synthesis.

Solvent Engineering and Reaction Media Optimization for Improved Efficiency

The choice of solvent plays a pivotal role in the efficiency of the synthesis of this compound. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.

Recent efforts in solvent engineering focus on replacing these traditional solvents with more environmentally friendly alternatives. Ionic liquids and deep eutectic solvents are being explored as greener reaction media. These solvents can offer advantages such as high thermal stability, low vapor pressure, and potential for recyclability. The optimization of the reaction medium can lead to improved yields, reduced reaction times, and a more sustainable process.

Principles of Green Chemistry Applied to this compound Synthesis

The application of the twelve principles of green chemistry is paramount in modern synthetic route design. For the synthesis of this compound, several aspects can be considered to enhance its greenness.

Atom Economy: The Williamson ether synthesis, in principle, has good atom economy, with the main byproduct being a salt. Catalytic methods can further improve this by reducing the amount of base required.

Use of Safer Solvents and Auxiliaries: As discussed, replacing hazardous solvents like DMF with greener alternatives is a key consideration.

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Catalysis: Employing catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. The development of highly active and recyclable catalysts for C-O bond formation is an active area of research.

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial for waste prevention.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations of this compound Formation

The formation of this compound is predominantly achieved through a nucleophilic substitution reaction, which is a cornerstone of organic synthesis. The most common and industrially relevant route is a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a haloacetonitrile. A detailed examination of the reaction mechanism is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts.

The primary mechanism for the formation of this compound is the S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. This pathway involves the following key steps:

Deprotonation of the Phenol: The synthesis begins with the deprotonation of 4-bromo-2-fluorophenol using a suitable base. Common bases for this purpose include potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The base abstracts the acidic phenolic proton to form the corresponding 4-bromo-2-fluorophenoxide ion. This step is a rapid acid-base reaction that generates a potent nucleophile.

Nucleophilic Attack: The newly formed 4-bromo-2-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The attack occurs from the backside of the carbon-halogen bond, leading to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophilic oxygen, the electrophilic carbon, and the leaving halogen are all partially bonded. The inversion of stereochemistry at the electrophilic carbon, a hallmark of the S\textsubscript{N}2 mechanism, is not relevant here as the carbon is achiral.

Product Formation: The departure of the halide ion (e.g., Cl\textsuperscript{-} or Br\textsuperscript{-}) results in the formation of the desired product, this compound.

A competing reaction pathway that can occur under certain conditions is C-alkylation, where the phenoxide ion attacks the haloacetonitrile with its carbon atom instead of the oxygen atom. However, due to the high electronegativity of the oxygen atom and the principles of hard and soft acid-base (HSAB) theory, O-alkylation is generally the favored pathway in Williamson ether synthesis. rsc.org The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are known to favor S\textsubscript{N}2 reactions and promote O-alkylation. rsc.org

Computational studies on similar aromatic substitution reactions have been employed to elucidate the transition states and energy barriers of the reaction pathways. researchgate.net For the S\textsubscript{N}2 reaction of 4-bromo-2-fluorophenoxide with chloroacetonitrile, quantum mechanical calculations could model the transition state, confirming the geometry and energy profile of the reaction. rsc.org Such studies can provide valuable insights into the electronic effects of the substituents on the phenyl ring and their influence on the reaction rate. rsc.org

The following table summarizes the key parameters and their roles in the mechanistic pathway of this compound formation:

| Parameter | Role in the Mechanism | Typical Conditions |

| Substrates | 4-bromo-2-fluorophenol (nucleophile precursor), Chloroacetonitrile (electrophile) | Equimolar or slight excess of the electrophile |

| Base | Deprotonates the phenol to form the active nucleophile | Potassium Carbonate, Sodium Hydride |

| Solvent | Medium for the reaction; influences nucleophilicity and reaction rate | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Affects the rate of reaction; higher temperatures can lead to side reactions | 50-80 °C |

| Reaction Type | Bimolecular Nucleophilic Substitution (S\textsubscript{N}2) | Favored by polar aprotic solvents |

The kinetic profile of the reaction is expected to be second order, consistent with an S\textsubscript{N}2 mechanism, with the rate being dependent on the concentrations of both the phenoxide ion and the haloacetonitrile.

Structural Elucidation and Characterization Techniques for 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Spectroscopic Characterization Methods in 2-(4-Bromo-2-fluorophenoxy)acetonitrile Studies

Spectroscopy is a cornerstone in the characterization of this compound, offering non-destructive analysis of its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise location of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: In the proton NMR spectrum, the hydrogen atoms of the aromatic ring and the methylene (B1212753) group exhibit distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and cyano groups. The splitting patterns, arising from spin-spin coupling between neighboring protons, provide information about the connectivity of the atoms. For instance, the protons on the aromatic ring will show coupling patterns (e.g., doublets, doublet of doublets) that are characteristic of their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a separate signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, nitrile) and its local electronic environment. For example, the carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield position.

Interactive Data Table: Representative NMR Data

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | Varies | Varies |

| -CH₂- | Varies | Varies |

| -C≡N | N/A | Varies |

| Aromatic C-Br | N/A | Varies |

| Aromatic C-F | N/A | Varies |

| Aromatic C-O | N/A | Varies |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display distinct absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

C≡N stretch: A sharp, intense band in the region of 2260-2240 cm⁻¹.

C-O-C stretch: Asymmetric and symmetric stretching vibrations in the fingerprint region.

Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretch (aromatic and aliphatic): Bands typically appearing above 3000 cm⁻¹ and between 3000-2850 cm⁻¹, respectively.

C-F stretch: A strong absorption band in the 1250-1020 cm⁻¹ range.

C-Br stretch: A band in the lower frequency region of the spectrum, typically between 650-395 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is also typically strong and easily identifiable in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| C≡N Stretch | 2260-2240 | Prominent signal |

| Aromatic C=C Stretch | 1600-1450 | Characteristic signals |

| C-O-C Stretch | Fingerprint Region | Varies |

| C-F Stretch | 1250-1020 | Varies |

| C-Br Stretch | 650-395 | Varies |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in predictable ways, and the masses of the resulting fragment ions can be used to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The aromatic ring system contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption bands. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule). The presence of substituents on the aromatic ring, such as the bromo, fluoro, and phenoxyacetonitrile (B46853) groups, will influence the position and intensity of these absorption bands. Acetonitrile (B52724) is a common solvent for UV-Vis spectroscopy with a UV cutoff of around 190 nm. chiralabsxl.comsigmaaldrich.comlsu.edu

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal System and Space Group

To perform an X-ray crystallographic analysis, a single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a beam of X-rays. wikipedia.org The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions (the basic repeating unit of the crystal lattice) and the crystal system (e.g., cubic, tetragonal, orthorhombic, etc.). Further analysis of the systematic absences in the diffraction data allows for the determination of the space group, which describes the symmetry elements present in the crystal. This information is fundamental to solving the complete crystal structure. The final output is a detailed model of the molecule, including the positions of all atoms, which confirms the connectivity and stereochemistry of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound requires experimental data from techniques such as single-crystal X-ray diffraction. This analysis provides crucial insights into the solid-state structure of the compound, influencing its physical properties like melting point, solubility, and stability. The study of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals forces, is fundamental to understanding how individual molecules of this compound arrange themselves in a crystalline lattice.

Techniques like Hirshfeld surface analysis are instrumental in quantifying the various intermolecular contacts and visualizing the molecular environment within the crystal. This method allows for the generation of two-dimensional fingerprint plots that summarize the nature and prevalence of different types of atomic contacts.

However, a thorough search of publicly available scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray structure for this compound has not been reported. Consequently, specific experimental data on its crystal packing, unit cell parameters, and the precise nature of its intermolecular interactions are not available at this time. Without this foundational data, the generation of detailed research findings and data tables, as would be typical for such a structural analysis, is not possible.

Theoretical and Computational Studies of 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Quantum Chemical Investigations on Molecular Structure and Properties

Quantum chemical investigations are fundamental to understanding a molecule's behavior at the atomic level. These computational methods allow for the detailed examination of molecular structure, vibrational properties, and electronic characteristics without the need for laboratory synthesis and experimentation, offering predictive insights into a compound's nature.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ox.ac.uk In computational chemistry, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scispace.com

For 2-(4-Bromo-2-fluorophenoxy)acetonitrile, a geometry optimization calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be performed. researchgate.net This process systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy, known as the ground state. The outcome of this calculation would be a set of optimized geometric parameters, including:

Bond Lengths: The precise distances between connected atoms (e.g., C-Br, C-F, C-O, C≡N).

Bond Angles: The angles formed between three adjacent atoms (e.g., C-C-O, F-C-C).

This optimized structure represents the most probable geometry of an isolated molecule and serves as the foundation for all subsequent property calculations.

Once the molecule's geometry is optimized, the same DFT methods can be used to calculate its harmonic vibrational frequencies. nih.gov Each of these frequencies corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond, the bending of a C-O-C group, or the scissoring of a -CH2- group. ijsr.net

This analysis provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimentally recorded spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions. researchgate.net For this compound, this would allow for the identification of characteristic vibrational signatures, such as the C≡N (nitrile) stretching frequency, aromatic C-C stretching, and vibrations involving the C-Br and C-F bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijsr.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. For this compound, FMO analysis would calculate the energies of the HOMO and LUMO, determine the energy gap, and map the spatial distribution of these orbitals across the molecule to predict its electronic behavior and reactive tendencies.

Molecular Descriptors and Reactivity Prediction

Molecular descriptors are numerical values that characterize the properties of a molecule. Derived from the electronic structure, these descriptors provide quantitative measures of chemical reactivity and are invaluable for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These global descriptors provide a comprehensive picture of the molecule's stability and general reactivity. Local descriptors, in contrast, can be used to identify the reactivity of specific atomic sites within the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. ijsr.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers.

Green/Yellow Regions: Indicate areas of neutral or near-neutral potential.

For this compound, an MEP analysis would visually identify the most electron-rich areas (likely around the oxygen, fluorine, and nitrogen atoms) and electron-poor areas, thereby predicting the most probable sites for interaction with other reagents. This provides critical insights into the molecule's intermolecular interactions. nih.gov

Conformational Analysis and Energy Minimization Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies, including conformational analysis and energy minimization, for the compound this compound. While research has been conducted on structurally related molecules and isomers, which can provide a general framework for understanding the conformational preferences of substituted phenoxyacetonitrile (B46853) derivatives, there is no publicly available data detailing the specific energetic landscapes and preferred geometries of this compound itself.

In the absence of direct research, the conformational analysis of this molecule would theoretically involve the exploration of the potential energy surface as a function of key dihedral angles. The primary focus of such a study would be the torsion angles around the ether linkage (C-O-C) and the bond connecting the ether oxygen to the phenyl ring. These rotations would define the spatial orientation of the cyanomethyl group relative to the substituted aromatic ring.

Energy minimization studies, typically performed using computational chemistry methods such as Density Functional Theory (DFT) or molecular mechanics force fields, would be essential to identify the stable conformers and their relative energies. These calculations would likely reveal the most energetically favorable arrangement of the substituents on the phenyl ring and the acetonitrile (B52724) group, taking into account steric hindrance and electronic interactions. For instance, the fluorine atom at the ortho position is expected to influence the rotational barrier around the phenyl-oxygen bond due to its size and electronegativity.

However, without specific published research, any discussion of the conformational isomers, their relative stabilities, and the energy barriers between them for this compound remains speculative. The generation of detailed data tables showing dihedral angles, relative energies, and other computational parameters is not possible. Further research is required to elucidate the specific conformational and energetic properties of this compound.

Chemical Reactivity and Transformative Chemistry of 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Reactions at the Nitrile Functionality

The nitrile group is a valuable functional group in organic synthesis, known for its ability to be converted into a variety of other functionalities and for the reactivity of its α-proton.

The carbon-nitrogen triple bond of the nitrile group in 2-(4-Bromo-2-fluorophenoxy)acetonitrile can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenoxy)acetic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis is usually accomplished by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Beyond hydrolysis, the nitrile group can be transformed into other key functional groups. For instance, reduction of the nitrile can lead to the formation of a primary amine, 2-(4-Bromo-2-fluorophenoxy)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The methylene (B1212753) bridge (-CH₂-) adjacent to the nitrile group is activated by the electron-withdrawing nature of the cyano group, making the α-protons acidic (pKa ≈ 25-29 in DMSO). This acidity allows for deprotonation by a strong base, such as an alkali metal hydride or an alkoxide, to form a resonance-stabilized carbanion. google.comresearchgate.net This carbanion is a potent nucleophile and can be used as a cyanomethyl synthon in carbon-carbon bond-forming reactions.

This nucleophile can react with various electrophiles, such as alkyl halides or carbonyl compounds, in α-alkylation reactions. researchgate.netacs.org For example, reacting the deprotonated this compound with an alkyl halide (R-X) would yield an α-substituted product, 2-(4-Bromo-2-fluorophenoxy)-2-alkylacetonitrile. This pathway provides a valuable method for elaborating the carbon skeleton of the molecule. nih.gov

Reactions Involving the Halogenated Phenoxy Moiety

The substituted aromatic ring of this compound is rich in potential reaction sites, primarily the carbon-bromine bond, which is highly susceptible to metal-catalyzed cross-coupling reactions, and the aromatic ring itself, which can undergo further substitution.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires specific conditions. For a reaction to proceed via the common addition-elimination (SNA) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov The phenoxy ring of this compound lacks such strong activating groups.

However, the reactivity of different halogens in SNA reactions does not always follow the C-X bond strength trend (C-F > C-Cl > C-Br). The rate-determining step is often the initial nucleophilic attack on the ring. stackexchange.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, thereby accelerating this initial attack. youtube.com Consequently, under certain conditions, the fluorine atom at the C2 position might be more susceptible to substitution than the bromine atom, a reversal of the typical leaving group ability seen in aliphatic substitutions.

The carbon-bromine bond at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org The aryl bromide moiety of this compound can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the C4 position. nih.gov This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netscispace.com

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF, H₂O | Room Temp to 120 °C |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction can be applied to this compound to synthesize aryl alkynes, which are versatile intermediates for further transformations. beilstein-journals.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed. beilstein-journals.orgorganic-chemistry.org A domino intermolecular Sonogashira coupling has been reported for the closely related 2-(2-bromophenoxy)acetonitrile, highlighting the utility of this reaction for building complex heterocyclic systems. organic-chemistry.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine, DBU | THF, DMF, Toluene | Room Temp to 100 °C |

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a general and efficient method to form a C-N bond between an aryl halide and a primary or secondary amine. wikipedia.orglibretexts.org This palladium-catalyzed reaction can be used to convert this compound into a wide array of N-substituted aniline (B41778) derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgacsgcipr.orgnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos, t-BuXPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 °C to 120 °C |

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the combined directing effects of the three existing substituents: the ether linkage (-OCH₂CN), the fluorine atom, and the bromine atom. wikipedia.org

-OCH₂CN group (at C1): The ether oxygen is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. ucalgary.caorganicchemistrytutor.com

-F group (at C2): Halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex). youtube.com

-Br group (at C4): Similar to fluorine, bromine is a deactivating, ortho, para-director.

The available positions for substitution are C3, C5, and C6.

Substitution at C6: This position is ortho to the strongly activating ether group and meta to the deactivating F and Br groups. This makes C6 a highly likely site for electrophilic attack.

Substitution at C5: This position is para to the directing fluorine atom and meta to the activating ether and deactivating bromine.

Substitution at C3: This position is ortho to both the activating ether and the deactivating fluorine, but it is sterically hindered by these two adjacent groups.

Considering these factors, electrophilic substitution is most likely to occur at the C6 position, which is sterically accessible and electronically activated by the powerful ortho, para-directing ether group. imperial.ac.uk For example, nitration of the related compound 2-bromo-4-fluorophenol (B1268413) with a mixture of sulfuric and nitric acid yields 2-bromo-4-fluoro-6-nitrophenol, demonstrating the strong directing effect of the hydroxyl (analogous to the ether) group to the ortho position (C6). google.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the bromine, fluorine, and phenoxyacetonitrile (B46853) substituents deactivates the aromatic ring, making it relatively resistant to oxidation. Conversely, the nitrile group and the carbon-bromine bond present potential sites for reduction.

Oxidation:

The aromatic ring is generally resistant to oxidation due to the deactivating effects of the halogen and ether substituents. Under forcing conditions with strong oxidizing agents, degradation of the molecule is likely to occur. The ether linkage could also be susceptible to oxidative cleavage under harsh conditions. The acetonitrile (B52724) group is typically stable towards common oxidizing agents.

Reduction:

The most probable sites for reduction are the nitrile group and the carbon-bromine bond. The nitrile group can be reduced to a primary amine, 2-(4-bromo-2-fluorophenoxy)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation may also lead to reductive dehalogenation, where the carbon-bromine bond is cleaved to yield 2-(2-fluorophenoxy)acetonitrile. The selectivity of these reduction processes would depend on the choice of catalyst and reaction conditions. For instance, certain palladium-based catalysts are known to be effective for dehalogenation.

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagent/Condition | Potential Product(s) | Functional Group Transformation |

| This compound | LiAlH₄ in THF | 2-(4-Bromo-2-fluorophenoxy)ethanamine | Nitrile to Primary Amine |

| This compound | H₂, Pd/C | 2-(2-Fluorophenoxy)acetonitrile and/or 2-(2-Fluorophenoxy)ethanamine | Reductive Dehalogenation and/or Nitrile Reduction |

| This compound | NaBH₄, CoCl₂ | 2-(4-Bromo-2-fluorophenoxy)ethanamine | Nitrile to Primary Amine |

This table presents hypothetical reaction outcomes based on the known reactivity of the functional groups.

Photochemical and Electrochemical Reactivity Studies

While specific studies on this compound are not available, the photochemical and electrochemical behavior of similar aromatic and halogenated compounds can provide insights into its potential reactivity.

Photochemical Reactivity:

Aromatic compounds, particularly those containing halogens, are known to undergo photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher electronic state. For halogenated aromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. In the case of this compound, this could lead to the formation of a 2-(2-fluorophenoxy)acetonitrile radical. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Theoretical studies on compounds like 2-nitrofluorene (B1194847) in acetonitrile have shown that upon irradiation, the system can decay to triplet excited states, leading to photodegradation into free radicals. rsc.org Similar pathways could be envisioned for this compound. Studies on 5-bromouracil (B15302) have also demonstrated rapid relaxation and potential for dissociation of the C-Br bond upon photoexcitation. rsc.org

Electrochemical Reactivity:

The electrochemical behavior of this compound would likely be characterized by the reduction of the carbon-bromine bond and the nitrile group. Acetonitrile is a common solvent in electrochemical studies. rsc.orgmdpi.comresearchgate.netrsc.org The reduction potential for the C-Br bond is generally less negative than that for the C-F bond, suggesting that selective electrochemical reduction of the bromine atom is feasible. This would produce the corresponding debrominated product, 2-(2-fluorophenoxy)acetonitrile.

The nitrile group can also be electrochemically reduced, typically at more negative potentials, to form a primary amine. The specific reduction potentials and the selectivity of these processes would depend on the electrode material, solvent system, and other experimental conditions.

Table 2: Predicted Electrochemical and Photochemical Reactivity

| Reactivity Type | Potential Transformation | Postulated Intermediate(s) | Potential Final Product(s) |

| Photochemical | C-Br bond cleavage | Aryl and bromine radicals | 2-(2-Fluorophenoxy)acetonitrile |

| Electrochemical (Reduction) | Reductive dehalogenation | Radical anion | 2-(2-Fluorophenoxy)acetonitrile |

| Electrochemical (Reduction) | Nitrile group reduction | Anionic intermediates | 2-(4-Bromo-2-fluorophenoxy)ethanamine |

This table is based on inferred reactivity from analogous compounds and general principles of photochemistry and electrochemistry.

Derivatives and Analogs of 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Design and Synthesis of Functionalized Derivatives and Related Compounds

The structural backbone of 2-(4-Bromo-2-fluorophenoxy)acetonitrile allows for targeted modifications at several positions, including the aromatic ring, the ether linkage, and the acetonitrile (B52724) side chain. These modifications lead to the creation of functionalized derivatives and related compounds with diverse chemical characteristics.

Structural variations of the ether portion of this compound can lead to compounds with different spatial arrangements and reactivities. One notable example of a related structural analog is an oxirane (or epoxide) derivative. For instance, the compound 2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl (B131873) ether, replaces the acetonitrile group with a reactive three-membered epoxide ring. nih.gov While this specific example lacks the 2-fluoro substituent, it illustrates a common synthetic strategy where the phenoxide is reacted with epichlorohydrin (B41342) to introduce the glycidyl ether moiety. This oxirane ring is a valuable functional group, susceptible to ring-opening reactions with various nucleophiles to introduce diverse side chains, thereby creating a library of new ether analogs.

Another approach to creating structural variations involves modifying the side chain attached to the phenoxy group. The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols demonstrates a method for introducing highly functionalized alkyl groups. beilstein-journals.org This reaction highlights the potential for using substituted phenols as nucleophiles to attack halogenated alkenes, suggesting that similar strategies could be employed to create complex ether analogs of this compound.

The nitrile functional group is a well-established precursor in the synthesis of nitrogen-containing heterocyclic compounds. guidechem.com The this compound molecule can serve as a key building block for creating such structures. By leveraging the reactivity of the nitrile group, chemists can construct rings like imidazoles, tetrazoles, and pyrimidines.

A relevant example can be seen in the derivatization of the analogous compound, 4-Bromophenylacetonitrile (B126402). This compound is used as a raw material, along with o-phenylenediamine, to synthesize 2-(4-bromobenzyl)-benzimidazole under acidic conditions. guidechem.com This reaction, known as the Phillips condensation, involves the cyclization of the nitrile with the diamine. A similar pathway is conceivable for this compound, which would yield benzimidazole (B57391) derivatives containing the substituted phenoxy motif. These heterocyclic products are of significant interest in medicinal chemistry and materials science.

Alpha-amino nitriles are crucial intermediates in organic synthesis, notably for the preparation of alpha-amino acids and various nitrogen-containing heterocycles. mdpi.com The synthesis of α-amino nitrile derivatives from this compound requires the introduction of an amino group at the carbon adjacent to the nitrile (the α-carbon).

A direct pathway for this transformation involves the α-bromination of the starting material to yield 2-bromo-2-(4-bromo-2-fluorophenoxy)acetonitrile. This intermediate, now activated for nucleophilic substitution, can react with a primary or secondary amine to furnish the desired α-amino nitrile derivative. Research has demonstrated the feasibility of nucleophilic substitution on related 2-bromo-2-phenoxyacetonitrile compounds. nih.govresearchgate.net

The general synthesis of α-aminonitriles is often accomplished through the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.comorganic-chemistry.org While not directly applicable to this compound as a starting material, this method is fundamental to the synthesis of the broader class of α-aminonitriles. google.com

| Derivative Class | Example Structure | Key Synthetic Precursor | Relevant Synthetic Method |

|---|---|---|---|

| Oxirane Analog | 2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane | 4-Bromo-2-fluorophenol (B1271925) | Williamson ether synthesis with epichlorohydrin |

| Benzimidazole Derivative | 2-((4-Bromo-2-fluorophenoxy)methyl)-1H-benzo[d]imidazole | This compound | Phillips condensation with o-phenylenediamine |

| Alpha-Amino Nitrile Derivative | 2-Amino-2-(4-bromo-2-fluorophenoxy)acetonitrile | 2-Bromo-2-(4-bromo-2-fluorophenoxy)acetonitrile | Nucleophilic substitution with ammonia |

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The multiple functional groups of this compound make it a valuable intermediate for constructing more complex molecular architectures. Analogous compounds like bromoacetonitrile (B46782) and 4-bromophenylacetonitrile are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comgoogle.com

The synthetic utility of this compound arises from the distinct reactivity of its components:

Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of various alkyl, aryl, or alkyne groups, significantly increasing molecular complexity.

Nitrile Group: The cyano group can be transformed into other important functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. As discussed previously, it is also a key component in the synthesis of various heterocycles. guidechem.commdpi.com

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the electronic properties of the substituents on the aromatic ring. The fluorine and bromine atoms exert significant influence through inductive and resonance effects.

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and pull electron density away from the aromatic ring. Fluorine has a stronger inductive effect than bromine. This electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system. This effect is more pronounced for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

The combination of these effects influences the reactivity at different sites of the molecule:

Reactivity of the α-Carbon: The strong electron-withdrawing nature of the 4-bromo-2-fluorophenoxy group increases the acidity of the protons on the α-carbon (the -CH₂- group). This facilitates deprotonation by a base, allowing for subsequent alkylation or condensation reactions at this position. Studies on related phenylcyanoacrylates show that halogen substituents on the ring significantly impact reaction outcomes. chemrxiv.org

Nucleophilic Substitution at the α-Carbon: In derivatives like 2-bromo-2-(4-bromo-2-fluorophenoxy)acetonitrile, the rate of nucleophilic substitution is influenced by the stability of the reaction intermediate. The electron-withdrawing substituents would destabilize a potential carbocation intermediate (in an Sₙ1-type mechanism) but could activate the carbon for direct attack (in an Sₙ2-type mechanism). nih.govresearchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Influence on α-Carbon Acidity |

|---|---|---|---|---|---|

| Fluorine | ortho (C2) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating | Increases acidity |

| Bromine | para (C4) | Withdrawing (-I) | Weakly donating (+R) | Deactivating | Increases acidity |

Analytical Methodologies for Purity and Quantification of 2 4 Bromo 2 Fluorophenoxy Acetonitrile

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound such as 2-(4-bromo-2-fluorophenoxy)acetonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing this compound, owing to its non-polar nature. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a related bromo-acetonitrile compound might utilize a C18 column, which is a common reversed-phase column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.eg The ratio of the organic to the aqueous phase is optimized to achieve good separation and a reasonable retention time for the analyte. For instance, a mobile phase composition of acetonitrile and water in a 50:50 (v/v) ratio has been used for the separation of similar compounds. researchgate.net The pH of the mobile phase can also be adjusted to optimize the separation.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound is expected to have a significant UV absorbance. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitriles

| Parameter | Example Condition |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a hypothetical set of starting conditions for method development based on methods for similar compounds.

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides a high degree of selectivity and sensitivity, allowing for both quantification and structural elucidation.

For the analysis of this compound, a GC-MS method would likely involve dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The compound would then be vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase would interact with the compound, leading to its separation from other components in the sample based on its boiling point and polarity.

The operating conditions of the GC, such as the oven temperature program, injector temperature, and carrier gas flow rate, would need to be optimized to achieve good chromatographic resolution. academicjournals.org Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, can be used for definitive identification.

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored. This significantly enhances the sensitivity and selectivity of the method, which is particularly useful for trace analysis. nih.gov

Table 2: General GC-MS Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Example Condition |

| Instrument | Gas Chromatograph with a Mass Spectrometer Detector |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This table provides a general set of conditions that would be a good starting point for developing a GC-MS method.

Advanced Separation Techniques (e.g., Ultra-Performance Liquid Chromatography, UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher operating pressures than conventional HPLC. lcms.cz This results in significantly improved resolution, faster analysis times, and increased sensitivity.

A UPLC method for this compound would offer several advantages over a traditional HPLC method. The enhanced resolution would allow for better separation of the main compound from any closely related impurities, leading to a more accurate purity assessment. The increased speed of analysis would be beneficial for high-throughput screening or for monitoring reactions in real-time.

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the column, mobile phase, and detector settings. However, due to the higher pressures involved, specialized UPLC systems are required. When coupled with tandem mass spectrometry (MS/MS), UPLC can provide extremely sensitive and selective quantification, making it a powerful tool for trace-level analysis. lcms.cz

Method Validation and Quality Control Protocols in Chemical Research

Once an analytical method has been developed for the purity assessment and quantification of this compound, it is crucial to validate the method to ensure that it is reliable, accurate, and reproducible. Method validation is a requirement of regulatory bodies such as the International Council for Harmonisation (ICH) and is a key component of good laboratory practice. iosrjournals.org

The main parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. iosrjournals.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. iosrjournals.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). iosrjournals.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Specificity | Ability to differentiate the analyte from other substances. |

| Linearity | Proportionality of the signal to the analyte concentration. |

| Accuracy | Closeness of the measured value to the true value. |

| Precision | Reproducibility of the measurement. |

| LOD | The lowest concentration that can be detected. |

| LOQ | The lowest concentration that can be quantified reliably. |

| Robustness | Insensitivity to small changes in method parameters. |

In addition to method validation, ongoing quality control protocols are essential to ensure the continued performance of the analytical method. This may involve the regular analysis of quality control samples with known concentrations of this compound to monitor the accuracy and precision of the method over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.